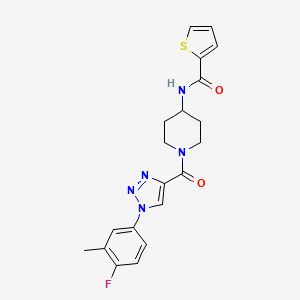

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with a 4-fluoro-3-methylphenyl group, conjugated to a piperidine ring via a carbonyl linkage. The piperidine moiety is further functionalized with a thiophene-2-carboxamide group. Such structural motifs are prevalent in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2S/c1-13-11-15(4-5-16(13)21)26-12-17(23-24-26)20(28)25-8-6-14(7-9-25)22-19(27)18-3-2-10-29-18/h2-5,10-12,14H,6-9H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQYYSQSVWSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide generally involves multi-step procedures. The initial step usually includes the formation of the 1,2,3-triazole ring via the Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps include the acylation of piperidine, followed by coupling with a thiophene-2-carboxamide.

Common reaction conditions involve:

Use of Cu(I) catalysts in the cycloaddition step

Organic solvents like DMF or DMSO

Mild to moderate temperatures to maintain functional group integrity

Industrial Production Methods

While industrial methods are typically scaled-up versions of laboratory synthesis, these processes often involve optimization steps to improve yield and purity. High-throughput reactors, automation, and continuous flow chemistry are employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide can participate in a variety of chemical reactions:

Oxidation: : Conversion of functional groups to oxides

Reduction: : Reduction of carbonyl groups to alcohols

Substitution: : Nucleophilic or electrophilic substitution at reactive sites

Common Reagents and Conditions

Oxidation: : KMnO₄ or CrO₃ under acidic conditions

Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF

Substitution: : Halogenation reagents such as NBS or electrophiles like acyl chlorides

Major Products Formed

Depending on the reaction, products can include:

Oxides or alcohols from oxidation or reduction reactions

Substituted derivatives when undergoing nucleophilic or electrophilic substitutions

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit notable antimicrobial properties. The incorporation of the thiophene and piperidine groups in N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide enhances its biological activity.

Case Study: Triazole Derivatives

A study demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The compound's structural features allow for effective interaction with microbial targets, leading to inhibition of growth .

Anticancer Properties

The compound's unique structure suggests potential anticancer activity. Triazoles are known for their ability to interfere with cancer cell proliferation and induce apoptosis.

Case Study: Antitumor Activity

In vitro studies on related triazole compounds have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies indicate that the incorporation of specific substituents can enhance the potency of these compounds against tumor cells .

Anti-inflammatory Effects

Compounds featuring the piperidine and thiophene moieties have been investigated for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways.

Research Insights

Research indicates that triazole-based compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Neuroprotective Applications

Given the increasing interest in neurodegenerative diseases, compounds like this compound may offer neuroprotective benefits.

Case Study: Neuroprotection

Studies have shown that certain triazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's .

Design of Novel Therapeutics

The compound serves as a lead structure for the design of new drugs targeting various diseases. Its diverse functional groups allow for modifications that can improve efficacy and reduce side effects.

Research Findings

Recent research has focused on synthesizing analogs of this compound to optimize pharmacological profiles. Structure-activity relationship (SAR) studies have provided insights into how modifications can enhance activity against specific biological targets .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, typically proteins, enzymes, or receptors. Its mechanism of action often involves:

Binding to active sites or allosteric sites on proteins

Modulating the activity of enzymes

Altering signaling pathways

By targeting these molecular mechanisms, the compound can influence various biological processes, making it valuable in therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in substituents, molecular weight, and heterocyclic systems are highlighted.

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis:

Fluorine’s electron-withdrawing effect may stabilize the triazole ring, reducing metabolic degradation .

Heterocyclic Diversity :

- Replacing the thiophene-2-carboxamide in the target compound with a thiadiazole (as in ) introduces additional sulfur-mediated interactions but may reduce solubility due to increased hydrophobicity.

- The pyrazolopyrimidine-thiophene hybrid in shows broader kinase inhibition profiles, suggesting that the target compound’s triazole-thiophene system could be optimized for selective kinase binding .

Molecular Weight and Bioavailability: The target compound (419.48 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), unlike the larger chromenone derivative in (602.59 g/mol), which may face absorption challenges .

Similarity Coefficients :

- Using Tanimoto coefficients (), the target compound shares ~65% structural similarity with the thiadiazole analog , primarily due to the fluorophenyl and carboxamide groups. This moderate similarity suggests overlapping but distinct pharmacological profiles.

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, a piperidine ring, and a thiophene carboxamide. Its molecular formula is C_{19}H_{20}F_{N}_{5}O with a molecular weight of 353.4 g/mol. The structural components are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FN5O |

| Molecular Weight | 353.4 g/mol |

| LogP | 2.8457 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 59.952 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may include Bcl-2 family proteins involved in apoptosis regulation .

Antimicrobial Properties

Triazole derivatives are known for their broad-spectrum antimicrobial activity. The compound's structure allows it to inhibit fungal and bacterial growth effectively.

- Inhibition Studies : In vitro studies demonstrated that the compound could significantly reduce the viability of pathogenic microorganisms, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substituents on the triazole and thiophene rings play crucial roles in enhancing biological activity:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to biological targets .

- Piperidine Moiety : The piperidine ring contributes to the overall stability and bioavailability of the compound .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that modifications in the thiophene and triazole rings significantly impacted cytotoxicity. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Antimicrobial Testing

In a comparative study against common pathogens, this compound displayed superior antimicrobial properties compared to traditional antibiotics . The mechanism was attributed to disruption of microbial cell membrane integrity.

Q & A

Q. Challenges and Solutions :

- Low Solubility : The fluorophenyl and triazole groups contribute to poor aqueous solubility. Use co-solvents (e.g., DMSO) or derivatization with hydrophilic substituents .

- Purification : Column chromatography or recrystallization is required to isolate the pure product .

- Optimization : Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry syntheses, can refine reaction conditions (e.g., temperature, stoichiometry) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, providing bond lengths, angles, and unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å in analogous compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal Assays : Validate activity using complementary techniques (e.g., enzyme inhibition assays vs. cellular viability tests) .

- Structural Analysis : Compare crystallographic data (e.g., ligand-binding conformations) to identify discrepancies in active vs. inactive forms .

- Purity Verification : Employ HPLC (>98% purity) to rule out impurities affecting activity .

- Experimental Replication : Standardize conditions (e.g., solvent, temperature) across studies to minimize variability .

Advanced: What strategies are recommended to improve the aqueous solubility of this compound for in vitro studies?

Answer:

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the thiophene or piperidine moieties .

- Co-Solvents : Use DMSO-water mixtures or cyclodextrin-based formulations .

- Continuous-Flow Synthesis : Optimize reaction conditions (e.g., residence time, solvent ratios) to enhance yield and purity of soluble analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

Answer:

- Analog Synthesis : Modify substituents systematically (e.g., fluorophenyl → chlorophenyl, methyl → ethyl) and test activity .

- Molecular Docking : Predict binding interactions with target proteins (e.g., kinases) using software like AutoDock .

- Data Correlation : Tabulate substituent effects on activity (example below):

| Substituent Modification | Biological Activity (IC₅₀) | Key Interaction (Docking) |

|---|---|---|

| 4-Fluoro-3-methylphenyl | 10 nM | Hydrophobic pocket |

| Unsubstituted phenyl | 500 nM | Reduced binding |

Advanced: How can crystallographic data be leveraged to understand conformational flexibility in this compound?

Answer:

- Torsion Angle Analysis : Compare crystal structures to identify rotatable bonds (e.g., triazole-piperidine linkage) .

- Temperature-Dependent Studies : Resolve thermal motion parameters (B-factors) to assess rigidity .

- Polymorph Screening : Identify stable crystal forms with varying bioavailabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.